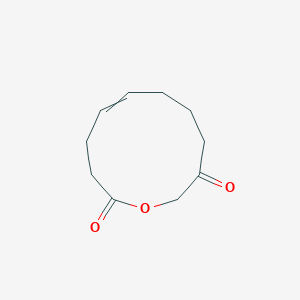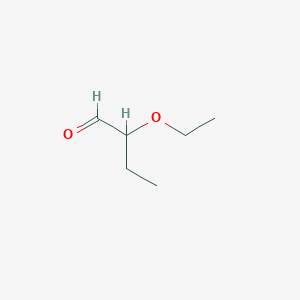
2-Ethoxybutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxybutanal is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by an ethoxy group attached to a butanal backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
2-Ethoxybutanal can be synthesized through several methods. One common synthetic route involves the reaction of butanal with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
CH3CH2CH2CHO+C2H5OH→CH3CH2CH2CH(OC2H5)OH
Industrial production methods may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
2-Ethoxybutanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form 2-ethoxybutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-ethoxybutanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxybutanal has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions involving aldehydes and ethers.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor in the synthesis of drug molecules.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethoxybutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Ethoxybutanal can be compared with other similar compounds such as 2-ethoxyethanol and 2-butoxyethanol. These compounds share similar structural features but differ in their reactivity and applications.
2-Ethoxyethanol: This compound is used as a solvent and has applications in the production of paints, coatings, and cleaning agents. It is less reactive than this compound due to the absence of the aldehyde group.
2-Butoxyethanol: Similar to 2-ethoxyethanol, this compound is used as a solvent and has applications in industrial cleaning and coatings. It also lacks the aldehyde group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of an aldehyde and an ethoxy group, which allows it to participate in a wider range of chemical reactions and applications.
Properties
CAS No. |
89534-27-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-ethoxybutanal |
InChI |
InChI=1S/C6H12O2/c1-3-6(5-7)8-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
RMJPDSDRGGRKTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
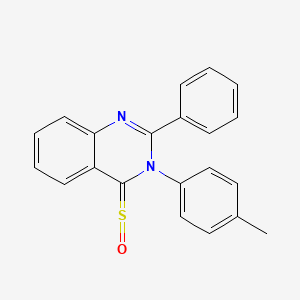
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
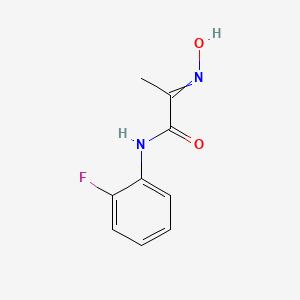
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)

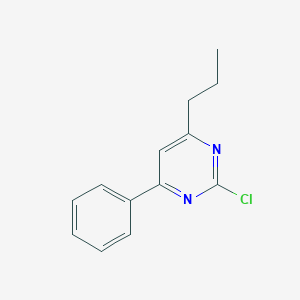


![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)
